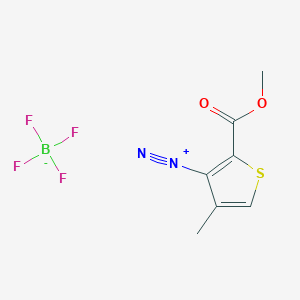

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate

Descripción general

Descripción

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate is a diazonium salt derived from thiophene. This compound is notable for its utility in various organic synthesis reactions, particularly in the field of material science and pharmaceuticals. The presence of the diazonium group makes it highly reactive and useful for introducing functional groups into aromatic systems.

Métodos De Preparación

The synthesis of 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate typically involves the diazotization of 2-methoxycarbonyl-4-methylthiophene-3-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid, in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt .

Análisis De Reacciones Químicas

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate undergoes several types of chemical reactions:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, cyanides, and hydroxides, leading to the formation of substituted thiophenes.

Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding thiophene derivative. Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions, sodium borohydride for reductions, and phenols or anilines for azo coupling

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate is utilized as a versatile intermediate in organic synthesis. It can participate in various coupling reactions, leading to the formation of complex organic molecules.

Key Reactions :

- Azo Coupling Reactions : This compound can be used to synthesize azo dyes through coupling with activated aromatic compounds, which is important in the textile industry.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Azo Coupling | Reaction with phenolic compounds | Up to 90% |

| Electrophilic Substitution | Reactivity with electron-rich aromatic systems | Varies |

Material Science

The compound is also being explored for its potential in the functionalization of nanomaterials. For instance, it can be used to modify carbon nanotubes, enhancing their electrical properties and making them suitable for applications in sensors and electronic devices.

Case Study :

In a study published by Lee et al., the functionalization of carbon nanotubes with diazonium salts was demonstrated to improve their conductivity and stability in composite materials, which are critical for developing advanced electronic devices .

Electrochemistry

The electrochemical properties of diazonium salts make them ideal candidates for surface modification processes. They can be grafted onto electrodes to create functionalized surfaces that enhance electrochemical reactions.

Application Example :

- Electrochemical Grafting : The use of this compound in grafting processes has shown improved performance in sensors due to increased surface area and reactivity.

Mecanismo De Acción

The mechanism of action of 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate involves the formation of reactive intermediates through the loss of the diazonium group. This can lead to the formation of radicals or cations, which then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or substrates used .

Comparación Con Compuestos Similares

Similar compounds to 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate include other diazonium salts derived from thiophene and its derivatives. These compounds share similar reactivity patterns but differ in the substituents attached to the thiophene ring. For example:

- 2-Methoxycarbonyl-5-methylthiophene-3-diazonium tetrafluoroborate

- 2-Carboxyl-4-methylthiophene-3-diazonium tetrafluoroborate

- 2-Acetyl-4-methylthiophene-3-diazonium tetrafluoroborate The uniqueness of this compound lies in its specific substituents, which influence its reactivity and the types of products formed in its reactions .

Actividad Biológica

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate (CAS No: 1709018-33-6) is a diazonium salt with the molecular formula and a molecular weight of 270.01 g/mol. It is characterized by its diazonium functional group, which is known for its reactivity and utility in various chemical transformations, including coupling reactions in organic synthesis.

General Properties and Mechanisms

Diazonium salts, including this compound, are noted for their potential biological activities, primarily due to their ability to form reactive intermediates. These intermediates can interact with nucleophiles in biological systems, leading to modifications of proteins, nucleic acids, and other biomolecules. The biological activity of diazonium compounds is often linked to their capacity to induce oxidative stress and DNA damage.

Cytotoxicity and Antitumor Activity

Research indicates that diazo compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain diazo compounds possess antitumor properties, potentially through mechanisms involving DNA cleavage and the generation of reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities of Diazo Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antitumor Activity | Induction of oxidative stress and DNA damage |

| Lomaiviticin A | Antitumor Activity | DNA intercalation and double-strand break induction |

| Azaserine | Antibiotic Activity | Inhibition of amidotransferases involved in nucleotide synthesis |

Occupational Exposure and Health Implications

A significant aspect of the biological activity of diazonium salts is their potential health risks upon occupational exposure. A study highlighted cases of occupational asthma linked to exposure to diazonium tetrafluoroborate (DTFB), indicating an IgE-mediated allergic response in some individuals . This suggests that while diazonium compounds can be utilized for their chemical reactivity, they also pose health risks that must be managed in industrial settings.

Case Studies

- Occupational Asthma Case Study : In a study involving workers exposed to DTFB, clinical assessments revealed respiratory symptoms correlated with specific IgE antibodies against DTFB-human serum albumin conjugates. This underscores the allergenic potential of diazonium salts in industrial applications .

- Antitumor Efficacy Study : Research on various diazo compounds has demonstrated their ability to induce cytotoxic effects on cancer cell lines. For example, lomaiviticins isolated from Salinispora pacifica showed significant antitumor activity attributed to their ability to cleave DNA .

Propiedades

IUPAC Name |

2-methoxycarbonyl-4-methylthiophene-3-diazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2O2S.BF4/c1-4-3-12-6(5(4)9-8)7(10)11-2;2-1(3,4)5/h3H,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGWOAYWJOKQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CSC(=C1[N+]#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.